Cas no 107947-17-1 (Methyl 3-bromo-4-chlorobenzoate)
Methyl 3-bromo-4-chlorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-bromo-4-chlorobenzoate
- 3-BROMO-4-CHLORO-BENZOIC ACID METHYL ESTER
- 3-Bromo-4-chlorobenzoic acid methyl ester
- Benzoic acid, 3-broMo-4-chloro-, Methyl ester
- Methyl3-Bromo-4-Chlorobenzoate
- Methyl-3-bromo-4-chlorobenzoate
- methyl 3-bromo-4-chloro-benzoate
- CLRJXWANIVYEHH-UHFFFAOYSA-N
- RP28863
- AK107559
- SY038668
- Z7196
- AS-36348
- AKOS015834198
- 107947-17-1
- MFCD09751943
- DB-356868
- CS-0095864
- J-511916
- AC-30056
- SCHEMBL728817
- DTXSID70625168
-
- MDL: MFCD09751943
- Inchi: 1S/C8H6BrClO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3
- InChI Key: CLRJXWANIVYEHH-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C(=O)OC)=C1)Cl
Computed Properties
- Exact Mass: 247.92400
- Monoisotopic Mass: 247.924
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 3.1
Experimental Properties
- Density: 1.604
- Boiling Point: 280 ºC
- Flash Point: 123 ºC
- PSA: 26.30000
- LogP: 2.88910
Methyl 3-bromo-4-chlorobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 3-bromo-4-chlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM157394-5g |
Methyl 3-bromo-4-chlorobenzoate |
107947-17-1 | 95% | 5g |
$204 | 2021-06-17 | |
| Chemenu | CM157394-10g |
Methyl 3-bromo-4-chlorobenzoate |
107947-17-1 | 95% | 10g |
$337 | 2021-06-17 | |
| Chemenu | CM157394-25g |
Methyl 3-bromo-4-chlorobenzoate |
107947-17-1 | 95% | 25g |
$505 | 2021-06-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54495-1g |
Methyl 3-bromo-4-chlorobenzoate |
107947-17-1 | 98% | 1g |
¥87.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54495-250mg |
Methyl 3-bromo-4-chlorobenzoate |
107947-17-1 | 98% | 250mg |
¥55.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54495-5g |
Methyl 3-bromo-4-chlorobenzoate |
107947-17-1 | 98% | 5g |
¥334.0 | 2024-07-16 | |
| TRC | M295490-100mg |
Methyl 3-bromo-4-chlorobenzoate |
107947-17-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | M295490-250mg |
Methyl 3-bromo-4-chlorobenzoate |
107947-17-1 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | M295490-500mg |
Methyl 3-bromo-4-chlorobenzoate |
107947-17-1 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | M295490-1g |
Methyl 3-bromo-4-chlorobenzoate |
107947-17-1 | 1g |
$98.00 | 2023-05-18 |
Methyl 3-bromo-4-chlorobenzoate Suppliers
Methyl 3-bromo-4-chlorobenzoate Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on Methyl 3-bromo-4-chlorobenzoate
Methyl 3-bromo-4-chlorobenzoate (CAS No. 107947-17-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-bromo-4-chlorobenzoate, identified by its CAS number 107947-17-1, is a significant compound in the realm of pharmaceutical chemistry. This benzoate derivative features both bromine and chlorine substituents at the 3rd and 4th positions, respectively, making it a versatile intermediate for synthesizing various biologically active molecules. The presence of these halogen atoms enhances its reactivity, enabling diverse chemical transformations that are crucial for drug development.
The compound's structure is highly valuable in medicinal chemistry due to its ability to serve as a precursor for numerous pharmacophores. Researchers have leveraged the unique electronic properties of the bromo and chloro groups to modulate the binding affinity and selectivity of target proteins. This has led to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated benzoates due to their role in generating complex molecular architectures. Methyl 3-bromo-4-chlorobenzoate has been particularly explored for its potential in developing antiviral and anticancer drugs. The bromine atom, for instance, can participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing carbon-carbon bonds essential for drug molecules.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. By incorporating the bromo and chloro groups into a benzoate scaffold, chemists can fine-tune the pharmacokinetic properties of kinase inhibitors, enhancing their therapeutic potential. Recent studies have demonstrated that derivatives of methyl 3-bromo-4-chlorobenzoate exhibit potent inhibitory activity against specific kinases, making them promising candidates for further clinical investigation.
The compound's utility extends beyond oncology. Researchers have also investigated its role in developing antimicrobial agents. The halogenated benzoate core can be modified to create molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary data suggest that certain analogs of methyl 3-bromo-4-chlorobenzoate exhibit significant antibacterial activity against multidrug-resistant strains, offering a potential solution to the growing problem of antibiotic resistance.
The synthesis of methyl 3-bromo-4-chlorobenzoate itself is an intricate process that requires careful optimization to ensure high yield and purity. Typically, it involves the bromination and chlorination of benzoic acid or its derivatives followed by esterification. Advances in green chemistry have prompted researchers to explore more sustainable methods, such as catalytic halogenation processes that minimize waste and hazardous byproducts.
The analytical characterization of methyl 3-bromo-4-chlorobenzoate is another critical aspect. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed techniques to confirm its identity and assess its purity. These methods provide detailed insights into the compound's molecular structure, which is essential for understanding its reactivity and biological activity.
In conclusion, methyl 3-bromo-4-chlorobenzoate (CAS No. 107947-17-1) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing drugs targeting various diseases, including cancer and infections. As research continues to uncover new therapeutic possibilities, this compound will undoubtedly remain a cornerstone in medicinal chemistry innovation.
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